- Physiologically active indanamines. II. Compounds substituted in the aromatic ring, Journal of the American Chemical Society, 1948, 70, 1386-90

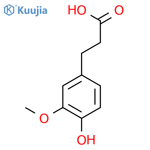

Cas no 90843-62-2 (6-Hydroxy-5-methoxy-1-indanone)

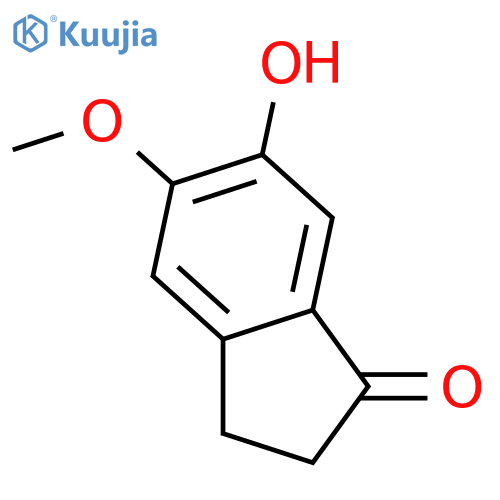

90843-62-2 structure

Nome del prodotto:6-Hydroxy-5-methoxy-1-indanone

6-Hydroxy-5-methoxy-1-indanone Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1H-Inden-1-one,2,3-dihydro-6-hydroxy-5-methoxy-

- 6-Hydroxy-5-methoxy-1-indanone

- 6-hydroxy-5-methoxy-2,3-dihydroinden-1-one

- 5-methoxy-6-hydroxyindan-1-one

- 6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one

- 6-Hydroxy-5-methoxy-indan-1-on

- 6-hydroxy-5-methoxyindan-1-one

- 6-hydroxy-5-methoxyindanone

- 1-Indanone, 6-hydroxy-5-methoxy- (6CI, 7CI)

- 2,3-Dihydro-6-hydroxy-5-methoxy-1H-inden-1-one (ACI)

- NSC 31250

- AS-60308

- AKOS000279837

- NSC31250

- BDBM50386066

- SCHEMBL662848

- EN300-188996

- SY126437

- CS-0036171

- NSC-31250

- 6-hydroxy-5-methoxy-2,3-dihydro-inden-1-one

- MFCD08694213

- 90843-62-2

- 6-Hydroxy-5-methoxy-indan-1-one

- DTXSID30283405

- CHEMBL2043047

- FEUMSMHGLKFCLZ-UHFFFAOYSA-N

- Z1198181226

- 1H-Inden-1-one, 2,3-dihydro-6-hydroxy-5-methoxy-

-

- MDL: MFCD08694213

- Inchi: 1S/C10H10O3/c1-13-10-4-6-2-3-8(11)7(6)5-9(10)12/h4-5,12H,2-3H2,1H3

- Chiave InChI: FEUMSMHGLKFCLZ-UHFFFAOYSA-N

- Sorrisi: O=C1CCC2C1=CC(=C(C=2)OC)O

Proprietà calcolate

- Massa esatta: 178.06300

- Massa monoisotopica: 178.063

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 13

- Conta legami ruotabili: 1

- Complessità: 214

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 46.5A^2

- XLogP3: 1.3

Proprietà sperimentali

- Densità: 1.296

- Punto di ebollizione: 378.7°Cat760mmHg

- Punto di infiammabilità: 157.3°C

- Indice di rifrazione: 1.601

- PSA: 46.53000

- LogP: 1.52970

6-Hydroxy-5-methoxy-1-indanone Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | H946329-50mg |

6-Hydroxy-5-methoxy-1-indanone |

90843-62-2 | 50mg |

$173.00 | 2023-05-18 | ||

| Alichem | A079001122-1g |

6-Hydroxy-5-methoxy-1-indanone |

90843-62-2 | 95% | 1g |

$660.54 | 2023-08-31 | |

| Aaron | AR00GXV6-100mg |

6-Hydroxy-5-Methoxy-1-Indanone |

90843-62-2 | 95% | 100mg |

$180.00 | 2025-01-24 | |

| A2B Chem LLC | AH89286-2g |

6-Hydroxy-5-methoxy-1-indanone |

90843-62-2 | 95% | 2g |

$976.00 | 2024-05-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1106811-250mg |

6-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one |

90843-62-2 | 95+% | 250mg |

¥4633.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1106811-1g |

6-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one |

90843-62-2 | 95+% | 1g |

¥10800.00 | 2024-04-25 | |

| Enamine | EN300-188996-10g |

6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one |

90843-62-2 | 95% | 10g |

$2201.0 | 2023-09-18 | |

| Enamine | EN300-188996-5g |

6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one |

90843-62-2 | 95% | 5g |

$1200.0 | 2023-09-18 | |

| A2B Chem LLC | AH89286-5g |

6-Hydroxy-5-methoxy-1-indanone |

90843-62-2 | 95% | 5g |

$1562.00 | 2024-05-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1106811-2.5g |

6-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one |

90843-62-2 | 95+% | 2.5g |

¥17640.00 | 2024-04-25 |

6-Hydroxy-5-methoxy-1-indanone Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Hydrofluoric acid

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Methanesulfonic acid ; 1 h, 120 °C

Riferimento

- Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease, European Journal of Medicinal Chemistry, 2014, 87, 429-439

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Aluminum chloride , Thionyl chloride Solvents: Dichloromethane

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water

Riferimento

- The influence of alkyl chain substitution pattern on the two- and three-dimensional self-assembly of truxenone discogens, Liquid Crystals, 2014, 41(8), 1152-1161

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 40 °C

1.2 Reagents: Methanesulfonic anhydride ; 120 °C

1.2 Reagents: Methanesulfonic anhydride ; 120 °C

Riferimento

- Synthesis, biological evaluation and mechanism study of a class of benzylideneindanone derivatives as novel anticancer agents, MedChemComm, 2015, 6(7), 1318-1327

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Methanesulfonic acid ; 1 h, 120 °C; 120 °C → rt; 5 min, cooled

Riferimento

- Combining chalcones with donepezil to inhibit both cholinesterases and Aβ fibril assembly, Molecules, 2020, 25(1),

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Methanesulfonic acid ; 1 h, 120 °C; 120 °C → rt

1.2 Reagents: Water ; 5 min, cooled

1.2 Reagents: Water ; 5 min, cooled

Riferimento

- Multifunctional donepezil analogues as cholinesterase and BACE1 inhibitors, Molecules, 2018, 23(12), 3252/1-3252/22

Synthetic Routes 7

Condizioni di reazione

1.1 Catalysts: Methanesulfonic acid ; 1 h, 120 °C

Riferimento

- Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents, Bioorganic & Medicinal Chemistry Letters, 2012, 22(13), 4462-4466

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Carbon disulfide , Aluminum chloride ; rt

Riferimento

- Kinetics-Driven Drug Design Strategy for Next-Generation Acetylcholinesterase Inhibitors to Clinical Candidate, Journal of Medicinal Chemistry, 2021, 64(4), 1844-1855

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Thionyl chloride ; 3 h, reflux

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; reflux; 3 h, 0 - 5 °C

1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; overnight, reflux

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; reflux; 3 h, 0 - 5 °C

1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; overnight, reflux

Riferimento

- Truxene discotic liquid crystals with two different ring substituents: synthesis, mesomorphism and high charged carrier mobility, Liquid Crystals, 2013, 40(3), 411-420

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Thionyl chloride

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane

1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane

1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water

Riferimento

- Effect of methoxy groups on liquid crystalline and self-assembling properties of 2,7,12-tris(methoxy)-3,8,13-tris(alkoxy)-5,10,15-truxenones, Liquid Crystals, 2021, 48(1), 111-120

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide ; 55 °C

Riferimento

- Cyanopyridyl containing 1,4-dihydroindeno[1,2-c]pyrazoles as potent checkpoint kinase 1 inhibitors: Improving oral bioavailability, Bioorganic & Medicinal Chemistry Letters, 2007, 17(20), 5665-5670

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide ; 3 h, 55 °C

Riferimento

- Multitarget-Directed Benzylideneindanone Derivatives: Anti-β-Amyloid (Aβ) Aggregation, Antioxidant, Metal Chelation, and Monoamine Oxidase B (MAO-B) Inhibition Properties against Alzheimer's Disease, Journal of Medicinal Chemistry, 2012, 55(19), 8483-8492

Synthetic Routes 13

Condizioni di reazione

1.1 Catalysts: L-Proline Solvents: Acetic acid ; 24 h, 120 °C

Riferimento

- A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde, Green Chemistry, 2021, 23(2), 1036-1040

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide

Riferimento

- Synthesis and biological evaluation of 4'-(6,7-disubstituted-2,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-biphenyl-4-ol as potent Chk1 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2007, 17(15), 4308-4315

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Methanesulfonic acid ; rt → 90 °C

Riferimento

- Design, synthesis, biological evaluation and structural characterization of novel GEBR library PDE4D inhibitors, European Journal of Medicinal Chemistry, 2021, 223,

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; 0 °C; 24 h, rt

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 3 h, < 15 °C

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 3 h, < 15 °C

Riferimento

- Synthesis and mesomorphism of ether-ester mixed tail C3-symmetrical truxene discotic liquid crystals, Liquid Crystals, 2010, 37(5), 499-506

6-Hydroxy-5-methoxy-1-indanone Raw materials

- BENZENEPROPANOIC ACID, 4-(ACETYLOXY)-3-METHOXY-

- Dihydroferulic acid

- 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one

- Ferulic acid

6-Hydroxy-5-methoxy-1-indanone Preparation Products

6-Hydroxy-5-methoxy-1-indanone Letteratura correlata

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

90843-62-2 (6-Hydroxy-5-methoxy-1-indanone) Prodotti correlati

- 5111-70-6(5-Methoxy-1-indanone)

- 13623-25-1(6-methoxyindan-1-one)

- 6342-80-9(4,5-Dimethoxy-1-indanone)

- 13575-75-2(6,7-Dimethoxy-1-tetralone)

- 2107-69-9(5,6-Dimethoxy-1-indanone)

- 6500-65-8(2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one)

- 450344-22-6(N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide)

- 896329-76-3(N-(2-methoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 1439896-69-1([4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine)

- 1805500-72-4(2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-acetonitrile)

Fornitori consigliati

Wuhan brilliant Technology Co.,Ltd

Membro d'oro

CN Fornitore

Grosso

Hubei Changfu Chemical Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.

Membro d'oro

CN Fornitore

Reagenti

Minglong (Xianning) Medicine Co., Ltd.

Membro d'oro

CN Fornitore

Grosso